REACTION_CXSMILES
|
[CH2:1]([OH:4])[CH2:2][CH3:3].[CH2:5]([CH:7]1[O:9][CH2:8]1)[Cl:6]>>[Cl:6][CH2:5][CH:7]([OH:9])[CH2:8][O:4][CH2:1][CH2:2][CH3:3]
|
Name
|
|
Quantity
|
300 g
|
Type
|
reactant
|
Smiles
|
C(CC)O
|
Name
|
|
Quantity
|
231 g
|
Type
|
reactant
|
Smiles
|
C(Cl)C1CO1
|
Name
|
ion
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 22 hours
|
Duration
|
22 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Name
|
|
Type
|
product
|
Smiles
|
ClCC(COCCC)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 281 g | |
YIELD: PERCENTYIELD | 74% | |
YIELD: CALCULATEDPERCENTYIELD | 73.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |